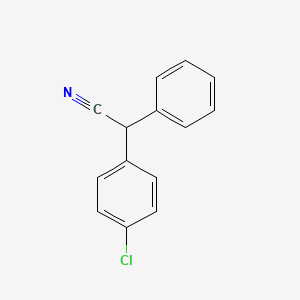

(4-Chlorophenyl)(phenyl)acetonitrile

Description

Definition and Structural Context of Diarylacetonitrile Scaffolds

Diarylacetonitriles (DAANs) are organic compounds defined by a central carbon atom bonded to two aryl groups and a nitrile (-C≡N) group. This arrangement, Ar¹Ar²CH(CN), forms the core diarylacetonitrile scaffold. The aryl groups (Ar¹ and Ar²) can be simple phenyl rings or more complex, substituted aromatic systems. The presence of two bulky aryl groups on the same carbon atom imparts significant steric and electronic properties to the molecule.

Recent research has explored the generation of diverse metastable diarylacetonitrile radicals. chemrxiv.orgchemrxiv.org These radicals, which can be generated through mechanochemical reactions, are often stabilized by the delocalization of the unpaired electron across the two aromatic rings. chemrxiv.orgchemrxiv.org This stability allows for the study of their unique properties, such as fluorescence. chemrxiv.orgrsc.org Researchers have demonstrated that by changing the substituents on the aromatic rings, the fluorescence wavelengths of these DAAN radicals can be tuned from green to red. chemrxiv.orgrsc.org This has opened avenues for their use as fluorescent molecular probes to detect polymeric mechanoradicals, which are generated by the cleavage of polymer chains under mechanical stress. nih.gov

Table 1: General Properties of the Diarylacetonitrile Scaffold

| Feature | Description |

|---|---|

| Core Structure | A central carbon atom attached to two aryl groups and one nitrile group. |

| Key Bonds | C-Ar¹, C-Ar², C-CN, C-H |

| Hybridization | The central carbon is sp³ hybridized. |

| Reactivity | The α-proton is acidic and can be removed to form a stabilized carbanion. The nitrile group can undergo various transformations. |

| Applications | Precursors in synthesis, fluorescent probes, building blocks for complex molecules. chemrxiv.orgnih.govresearchgate.net |

Significance of the (4-Chlorophenyl)(phenyl)acetonitrile Framework in Synthetic Organic Chemistry

The this compound framework is a specific diarylacetonitrile that holds considerable importance as a versatile intermediate in synthetic organic chemistry. The substitution pattern—a phenyl group and a 4-chlorophenyl group attached to the acetonitrile (B52724) backbone—provides a strategic combination of steric bulk and electronic features that can be exploited in multi-step syntheses.

This compound serves as a crucial building block for the synthesis of more complex molecules, including pharmaceuticals and dyes. chembk.com For instance, it is a known intermediate in the preparation of the antimalarial drug pyrimethamine. chembk.com The presence of the chlorine atom offers a site for further functionalization through various cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted into other functional groups to construct elaborate molecular architectures. Its utility is also demonstrated in its role as a precursor for other complex intermediates, such as 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, which is a key intermediate for the synthesis of the broad-spectrum anthelmintic drug closantel (B1026) sodium. google.com

The synthesis of related structures, such as α-(4-chlorophenyl)-γ-phenylacetoacetonitrile, often starts from precursors like 4-chlorophenylacetonitrile, highlighting the modular nature of building these frameworks. orgsyn.org

Table 2: Chemical Data for (4-Chlorophenyl)acetonitrile (a precursor)

| Identifier | Value |

|---|---|

| Synonym | p-Chlorobenzyl cyanide chembk.com |

| Molecular Formula | C₈H₆ClN |

| Appearance | Colorless to light yellow solid chembk.com |

| Application | Intermediate for pyrimethamine, medicines, and dyes chembk.com |

| Synthesis Method | Reaction of p-chlorobenzyl chloride with sodium cyanide chembk.comyoutube.com |

Historical Context and Evolution of Research on Acetonitrile Derivatives

The study of acetonitrile derivatives is rooted in the 19th century. Acetonitrile (CH₃CN), the simplest organic nitrile, was first prepared in 1847 by the French chemist Jean-Baptiste Dumas. acs.orgwikipedia.orgatamanchemicals.comwikiwand.com Initially, research focused on its fundamental properties and its role as a solvent. acs.orgatamanchemicals.com For many decades, acetonitrile was primarily valued for its utility as a polar aprotic solvent in organic synthesis and for industrial applications like the purification of butadiene. wikipedia.orgatamanchemicals.com

The evolution of organic synthesis in the 20th and 21st centuries has seen a significant expansion in the role of acetonitrile and its derivatives. They are no longer viewed merely as solvents but as versatile C1 and C2 building blocks. mdpi.com Modern synthetic chemistry has increasingly utilized acetonitrile as a reagent in a variety of transformations, including cyanomethylation, electrochemical oxidative cross-coupling reactions, and the synthesis of nitrogen-containing heterocycles. mdpi.com

The development of advanced catalytic systems has further broadened the synthetic utility of acetonitrile derivatives. For example, nickel-catalyzed cyanation reactions have been developed that use acetonitrile as the cyano source for converting aryl halides and triflates into aryl nitriles. nih.govdntb.gov.ua Similarly, catalytic methods for the cyanation of C-N bonds using non-toxic cyanide sources have been established, providing cyanide-free routes to valuable benzylic nitriles. nih.govacs.org This ongoing research continues to uncover new reactivity patterns and applications for this historic class of compounds, cementing their importance in contemporary chemical science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTNTRFNRLHMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4578-80-7 | |

| Record name | (4-CHLOROPHENYL)PHENYLACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 4 Chlorophenyl Phenyl Acetonitrile Derivatives

Proton Transfer Reactions and Carbanion Chemistry of Diarylacetonitriles

The carbon atom situated between the two aromatic rings and the nitrile group (the α-carbon) is weakly acidic. In the presence of a suitable base, it can be deprotonated to form a diarylacetonitrile carbanion. This carbanion is stabilized by the delocalization of the negative charge across both the phenyl and 4-chlorophenyl rings, as well as onto the electron-withdrawing nitrile group. This stabilization is crucial to its formation and subsequent reactivity.

Kinetic studies on these related compounds with bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in acetonitrile (B52724) reveal key details about the reaction mechanism. The rate of proton abstraction and the primary deuterium (B1214612) kinetic isotope effects (KIE) suggest the nature of the transition state. For instance, moderate KIE values in related systems indicate that the C-H bond is significantly broken in the transition state of the proton transfer reaction.

Table 1: Illustrative Kinetic and Thermodynamic Data for Proton Abstraction from Substituted Diarylacetonitriles Data is based on analogous compounds to illustrate chemical principles.

| Compound Analogue | pKa in Acetonitrile | Rate Constant (kH) at 25°C (dm³ mol⁻¹ s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| (2,6-dimethyl-4-nitrophenyl)phenylcyanomethane | 25.78 | 141.2 | 11-16 |

| (2,6-diethyl-4-nitrophenyl)phenylcyanomethane | 25.94 | 65.9 | - |

| (2,6-di-isopropyl-4-nitrophenyl)phenylcyanomethane | 26.19 | 67.9 | 12-13 |

This table is generated based on data for analogous compounds to illustrate the kinetic and thermodynamic principles discussed.

Substituents on the aromatic rings play a critical role in modulating the acidity of the alpha-proton and the stability of the resulting carbanion. Electron-withdrawing groups enhance the acidity of the alpha-proton by stabilizing the negative charge of the conjugate base through inductive and/or resonance effects.

In the case of (4-Chlorophenyl)(phenyl)acetonitrile, the chlorine atom on one of the phenyl rings acts as an electron-withdrawing group primarily through its inductive effect (-I effect). This effect increases the acidity of the alpha-proton compared to the unsubstituted diphenylacetonitrile. The electronegative chlorine atom pulls electron density away from the phenyl ring and, by extension, from the alpha-carbon. This distribution of charge helps to stabilize the carbanion once it is formed, making the parent nitrile more acidic and facilitating proton transfer reactions. Conversely, electron-donating groups on the rings would decrease acidity by destabilizing the carbanion.

Nucleophilic Reactivity of the Nitrile Group and Alpha-Carbon

The carbanion of this compound is a strong nucleophile, readily attacking a variety of electrophilic centers. This reactivity is central to its use in forming new carbon-carbon bonds.

Once formed, the this compound carbanion can react with a wide range of electrophiles. These reactions typically involve the formation of a new covalent bond at the alpha-carbon. Examples include alkylation reactions with alkyl halides and acylation reactions with acyl chlorides or esters.

The nucleophilic character of the alpha-carbon is prominently displayed in condensation reactions. A notable example is the Claisen-type condensation. For instance, in the presence of a strong base like sodium ethoxide, the carbanion derived from a related compound, 4-chlorophenylacetonitrile, can attack the electrophilic carbonyl carbon of an ester, such as ethyl phenylacetate (B1230308). orgsyn.org This reaction, after an initial nucleophilic addition followed by the elimination of an ethoxide ion, results in the formation of a new carbon-carbon bond, yielding α-(4-chlorophenyl)-γ-phenylacetoacetonitrile. orgsyn.org This demonstrates a key pathway for building more complex molecular frameworks from diarylacetonitrile precursors.

Transformations of the Nitrile Functionality

The cyano (-C≡N) group in this compound is a versatile functional group that can be transformed into several other important functionalities, including carboxylic acids, amides, and amines. researchgate.netfiveable.me

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack, particularly after protonation or coordination to a Lewis acid. libretexts.org Common transformations include:

Hydrolysis : The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions. libretexts.org This reaction proceeds through an amide intermediate. fiveable.melibretexts.org The process involves the nucleophilic addition of water (or hydroxide) to the nitrile carbon, followed by tautomerization and further hydrolysis. libretexts.org

Reduction : The nitrile group can be reduced to a primary amine (R-CH₂NH₂). fiveable.me A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org

Addition of Organometallic Reagents : Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile group. The initial product is an imine salt, which upon aqueous workup (hydrolysis), yields a ketone. libretexts.org

These transformations significantly expand the synthetic utility of this compound, allowing it to serve as a precursor to a diverse range of compounds with different functional groups.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group in this compound serves as a fundamental pathway to produce the corresponding amides and carboxylic acids. This transformation is highly dependent on the pH of the reaction medium. echemi.comlibretexts.org The reaction proceeds in a stepwise manner, initially forming an amide, (4-chlorophenyl)(phenyl)acetamide, which can then be further hydrolyzed to (4-chlorophenyl)(phenyl)acetic acid. libretexts.org

Under acidic conditions, the reaction is typically initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then rearranges to the more stable amide. youtube.com Vigorous conditions, such as heating under reflux with a strong acid like hydrochloric acid, promote the complete hydrolysis of the intermediate amide to the final carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org

Conversely, alkaline hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. youtube.com This process also yields the amide as an intermediate. To isolate the amide, controlled or milder reaction conditions are necessary. echemi.com If the reaction is carried out under harsher conditions, such as heating with a concentrated sodium hydroxide solution, the amide is further hydrolyzed to the carboxylate salt. libretexts.org To obtain the free carboxylic acid from this salt, a final acidification step is required. libretexts.org

| Reaction | Conditions | Product | Notes |

| Controlled Hydrolysis | Mild acidic or basic (e.g., H₂SO₄ in TFA, or alkaline H₂O₂) | (4-chlorophenyl)(phenyl)acetamide | Reaction is stopped at the amide stage. |

| Complete Hydrolysis | Reflux with strong acid (e.g., HCl) or strong base (e.g., NaOH) followed by acidification | (4-chlorophenyl)(phenyl)acetic acid | Reaction proceeds to the carboxylic acid. |

Reduction Reactions

The nitrile functionality of this compound can be readily reduced to a primary amine, yielding 2-(4-chlorophenyl)-2-phenylethan-1-amine. This transformation is a cornerstone of amine synthesis and can be achieved through various reductive methods. wikipedia.org

Commonly employed reagents for this conversion include powerful metal hydrides like lithium aluminum hydride (LAH). researchgate.net Alternatively, catalytic hydrogenation offers a more scalable and often more selective route. This method utilizes hydrogen gas in the presence of metal catalysts such as Raney nickel, palladium, or platinum. wikipedia.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to prevent the formation of secondary and tertiary amine byproducts. wikipedia.org

Sodium borohydride, typically unreactive towards nitriles, can effect the reduction when used in combination with transition metal salts, such as cobalt(II) chloride or nickel(II) chloride. researchgate.netthieme-connect.de Borane complexes, like borane-tetrahydrofuran (B86392) (B-THF), are also effective reagents for nitrile reduction. researchgate.net Research has shown that benzonitriles featuring electron-withdrawing substituents, such as the chloro group present in this molecule, tend to undergo reduction more rapidly than their electron-rich counterparts. nih.gov

| Reducing Agent/System | Typical Conditions | Product |

| Lithium Aluminum Hydride (LAH) | Anhydrous ether or THF | 2-(4-chlorophenyl)-2-phenylethan-1-amine |

| Catalytic Hydrogenation (H₂) | Raney Ni, Pd/C, or PtO₂ catalyst | 2-(4-chlorophenyl)-2-phenylethan-1-amine |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Alcoholic solvent | 2-(4-chlorophenyl)-2-phenylethan-1-amine |

| Diisopropylaminoborane / LiBH₄ (cat.) | THF, 25°C to reflux | 2-(4-chlorophenyl)-2-phenylethan-1-amine |

Reactions Involving Halogenated Aromatic Moieties

The presence of a chlorine atom on one of the phenyl rings opens up avenues for further molecular elaboration through reactions characteristic of aryl halides.

Cross-Coupling Reactions

The C-Cl bond in this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. mdpi.com These reactions are powerful tools for forming new carbon-carbon bonds. Aryl chlorides are known to be less reactive than the corresponding bromides and iodides, often necessitating specialized catalysts and conditions to achieve efficient coupling. rsc.org

In a Suzuki coupling, the this compound would be reacted with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgmt.com The catalytic cycle involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. wikipedia.org

The Heck reaction would involve coupling the C-Cl bond with an alkene in the presence of a palladium catalyst and a base. mt.com This reaction allows for the introduction of a vinyl group at the 4-position of the phenyl ring. Success with less reactive aryl chlorides often requires the use of specific ligands, such as phosphines or N-heterocyclic carbenes (NHCs), to facilitate the initial oxidative addition step. acs.org

Dehalogenation Pathways

The chlorine atom can be selectively removed from the aromatic ring through dehalogenation, converting this compound into its parent compound, diphenylacetonitrile. This reductive process is valuable for removing a directing group or simplifying a molecular structure. organic-chemistry.org

Several catalytic systems are effective for the hydrodehalogenation of aryl chlorides. These include:

Ruthenium-Catalyzed Transfer Hydrogenation : Ruthenium(II) phosphine (B1218219) complexes can catalyze the rapid and complete dechlorination of aryl chlorides using alcohols as the hydrogen source. acs.org

Palladium-Catalyzed Reduction : Palladium complexes, particularly with specialized ligands like ylide-substituted phosphines (YPhos), can mediate dehalogenation under mild conditions using ethanol (B145695) as the hydride source. rsc.org Another common method is catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas. organic-chemistry.org

Iron-Catalyzed Dehalogenation : An operationally simple method utilizes catalytic amounts of iron(III) acetylacetonate (B107027) (Fe(acac)₃) with a Grignard reagent, such as tert-butylmagnesium chloride, as the reductant under mild conditions. rsc.org

| Catalytic System | Reductant/H-Source | Typical Conditions |

| RuHCl(H₂)₂(PCy₃)₂ | sec-Butyl alcohol | Toluene/Water, 1 h |

| Palladium / YPhos Ligands | Ethanol | MeTHF, mild conditions |

| Pd/C | H₂ gas | Neutral conditions |

| Fe(acac)₃ (1 mol%) | t-BuMgCl | THF, 0°C, 1.5 h |

Pathways to Heterocyclic Compounds from Acetonitrile Precursors

The nitrile and the adjacent activated methylene (B1212753) group in this compound are valuable synthons for the construction of various heterocyclic rings, particularly those containing nitrogen. rsc.orgmdpi.com

Synthesis of Pyrazoles and Related Nitrogen Heterocycles

While not a direct cyclization, this compound is a key precursor for synthesizing pyrazole (B372694) derivatives. The synthesis typically proceeds through an intermediate that contains a 1,3-dicarbonyl-like functionality, which can then undergo condensation with hydrazine (B178648). nih.govorganic-chemistry.org

A common strategy involves a Claisen condensation of this compound with a suitable ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide. This reaction would generate a β-ketonitrile, namely 3-(4-chlorophenyl)-3-phenyl-3-cyanopropan-2-one. This β-ketonitrile intermediate possesses the required 1,3-dielectrophilic character.

Formation of Dithiazolium Chlorides from Substituted Acetonitriles

The reaction of substituted acetonitriles bearing at least one α-hydrogen with disulfur (B1233692) dichloride (S₂Cl₂) provides a direct route to the formation of 5-substituted-4-chloro-1,2,3-dithiazolium chlorides. nih.govnih.gov This general transformation is typically conducted at room temperature in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂). nih.gov The reaction is applicable to a range of monosubstituted acetonitriles, yielding the corresponding heterocyclic salts. nih.govscispace.com

This compound, a disubstituted acetonitrile, possesses a reactive α-methine proton, making it a suitable substrate for this cyclization. The reaction proceeds by treating the acetonitrile derivative with disulfur dichloride.

General Reaction Scheme:

R-CH₂-CN + S₂Cl₂ → [5-R-4-chloro-1,2,3-dithiazolium]⁺Cl⁻

While various mechanisms for this conversion can be proposed, a plausible pathway involves the initial chlorination of the active methylene or methine group of the acetonitrile by disulfur dichloride. scispace.com This is followed by the addition of S₂Cl₂ across the cyano group, leading to a cyclization and subsequent ionization to form the stable aromatic 1,2,3-dithiazolium cation. scispace.com

The scope of this reaction is demonstrated by the successful synthesis of various dithiazolium chlorides from different acetonitrile precursors.

| Acetonitrile Reactant (R-CH₂-CN) | Resulting Dithiazolium Chloride Product | Reference |

|---|---|---|

| Chloroacetonitrile (R = Cl) | 4,5-Dichloro-1,2,3-dithiazolium chloride | scispace.com |

| Cyanoacetonitrile (R = CN) | 4-Chloro-5-cyano-1,2,3-dithiazolium chloride | nih.gov |

| Phenylacetonitrile (B145931) (R = Phenyl) | 4-Chloro-5-phenyl-1,2,3-dithiazolium chloride | scispace.com |

| (4-Nitrophenyl)acetonitrile (R = 4-Nitrophenyl) | 4-Chloro-5-(4-nitrophenyl)-1,2,3-dithiazolium chloride | nih.gov |

Based on this established reactivity, this compound is expected to react analogously to yield 4-chloro-5-[(4-chlorophenyl)(phenyl)methyl]-1,2,3-dithiazolium chloride.

Intermediacy in Complex Quinolines and Indoles Synthesis

The structural features of this compound, namely the activated α-hydrogen and the versatile cyano group, position it as a potential intermediate in the synthesis of complex heterocyclic systems like quinolines and indoles.

Synthesis of Quinolines

A primary pathway for the synthesis of quinolines is the Friedländer annulation. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, ester, or nitrile. nih.govorganicreactions.orgwikipedia.org The reaction culminates in a cyclodehydration step to form the quinoline (B57606) ring system. organicreactions.org

This compound, with its activated methine proton, can theoretically serve as the active methylene component in a Friedländer synthesis. A plausible reaction would involve its condensation with a 2-aminoaryl ketone, for example, a 2-aminobenzophenone (B122507) derivative. This pathway would lead to the formation of a highly substituted quinoline bearing two aryl groups at the 2-position and a cyano group at the 3-position. The cyano group can then be further manipulated, offering a route to a diverse range of complex quinoline derivatives.

Plausible Friedländer Reaction Scheme:

2-Aminoaryl Ketone + this compound → Polysubstituted Quinolone

Synthesis of Indoles

While the Fischer indole (B1671886) synthesis is a well-known method, it requires hydrazine and carbonyl precursors and is not directly applicable. wikipedia.org However, alternative strategies can be envisioned where diarylacetonitriles act as key building blocks for indole rings. One such advanced strategy is the Truce-Smiles rearrangement, which facilitates the formation of a new carbon-carbon bond via an intramolecular nucleophilic aromatic substitution. lakeheadu.caresearchgate.netnih.gov

In a hypothetical multi-step synthesis, a suitably functionalized derivative of this compound could undergo a base-mediated Truce-Smiles rearrangement. This would involve the generation of a carbanion at the benzylic position, which would then attack an electrophilic aromatic ring within the same molecule, leading to cyclization and the eventual formation of an indole scaffold. This pathway represents a modern, metal-free approach to constructing C-C bonds in aromatic systems. lakeheadu.canih.gov Such a strategy would yield a 2,3-diaryl-substituted indole, a valuable motif in medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Insight

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a non-destructive analytical method that measures the interaction of electromagnetic radiation with a molecule, causing transitions between quantized vibrational energy states. The resulting spectra provide a unique molecular "fingerprint," allowing for the identification of specific functional groups and structural features.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of (4-Chlorophenyl)(phenyl)acetonitrile is characterized by several key absorption bands that confirm its structure. The most diagnostic feature is the stretching vibration of the nitrile (C≡N) group. In structurally similar compounds, such as α-aminonitriles and other diarylacetonitriles, this bond typically produces a sharp, medium-intensity band in the 2200–2250 cm⁻¹ region. researchgate.net

Other significant vibrations include the aromatic C-H stretching, which appears as a series of bands above 3000 cm⁻¹, and the aromatic C=C stretching vibrations, which are observed in the 1600–1450 cm⁻¹ range. The presence of the C-Cl bond on one of the phenyl rings is expected to produce a strong absorption in the fingerprint region, typically between 1090 and 1015 cm⁻¹. The C-H bending vibrations of the aromatic rings also provide structural information in the region below 900 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| > 3000 | Aromatic C-H Stretch | Medium to Weak |

| 2250 - 2200 | Nitrile (C≡N) Stretch | Medium, Sharp |

| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong |

| 1090 - 1015 | Aryl C-Cl Stretch | Strong |

Note: Data is inferred from typical functional group frequencies and data for analogous compounds.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups with strong dipole moment changes, Raman spectroscopy is particularly effective for identifying non-polar and symmetric bonds. For this compound, the nitrile (C≡N) stretch is also a key feature in the Raman spectrum, typically appearing as a strong, sharp band around 2200-2250 cm⁻¹. The symmetric "breathing" modes of the phenyl and chlorophenyl rings are also expected to be prominent. Due to its symmetry, the C=C stretching vibrations of the aromatic rings often produce stronger and sharper signals in Raman than in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful method for determining the detailed molecular structure of organic compounds in solution. It provides information on the number, type, and connectivity of atoms by probing the magnetic properties of atomic nuclei.

The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum can be divided into two main regions: the aliphatic and the aromatic regions.

A key diagnostic signal is a singlet corresponding to the single methine proton (CH) situated between the two aromatic rings and adjacent to the nitrile group. In structurally analogous compounds like 2-(2-chlorophenyl)-2-phenylacetonitrile, this proton appears as a singlet around δ 5.65 ppm. The exact chemical shift is influenced by the electron-withdrawing nature of the adjacent cyano and aryl groups.

The aromatic region, typically between δ 7.2 and 7.6 ppm, would show a complex series of multiplets corresponding to the nine aromatic protons. The protons on the unsubstituted phenyl ring would likely appear as a multiplet, while the four protons on the 4-chlorophenyl ring would exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the symmetry of the para-substitution.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methine (CH) | ~ 5.6 | Singlet |

| Phenyl (C₆H₅) | ~ 7.3 - 7.5 | Multiplet |

Note: Predicted values are based on the analysis of structurally similar compounds.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Key signals would confirm the major structural components of this compound. The nitrile carbon (C≡N) is expected to appear in the range of δ 110–120 ppm. The methine carbon (CH) would likely resonate in the aliphatic region, typically around δ 40-50 ppm.

The aromatic region (δ 120–140 ppm) would contain multiple signals for the different carbon environments of the two phenyl rings. This includes signals for the ipso (carbon attached to the methine), ortho, meta, and para carbons of the phenyl ring, as well as the ipso (carbon attached to the methine), ortho, meta, and chlorine-bearing carbon of the 4-chlorophenyl ring. The carbon atom bonded to the chlorine atom would have its chemical shift significantly influenced by the electronegative halogen.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (C≡N) | 110 - 120 |

| Methine (CH) | 40 - 50 |

Note: Predicted values are based on the analysis of analogous compounds and standard chemical shift ranges.

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would be most useful in the aromatic region to establish the connectivity between adjacent protons on both the phenyl and 4-chlorophenyl rings. No correlation would be observed for the isolated methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C couplings). An HSQC spectrum would show a clear cross-peak connecting the methine proton signal (~δ 5.6 ppm) to the methine carbon signal (~δ 40-50 ppm). It would also correlate the various aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to three bonds, ²J and ³J couplings). HMBC is crucial for piecing together the molecular fragments. Key expected correlations for this compound would include:

A cross-peak from the methine proton to the nitrile carbon.

Cross-peaks from the methine proton to the ipso-carbons of both the phenyl and 4-chlorophenyl rings, confirming the central placement of the CH group.

Correlations from the aromatic protons to neighboring carbons within their respective rings.

Together, these 2D NMR techniques would provide definitive proof of the structure of this compound, leaving no ambiguity in the assignment of its atoms and their connectivity.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information regarding the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules with minimal fragmentation. When subjected to ESI-MS, this compound is expected to ionize efficiently, primarily through the formation of protonated molecules or adducts with cations present in the solvent system. In a positive ion mode, the nitrile nitrogen can be protonated to yield the [M+H]⁺ ion. Additionally, adducts with alkali metal ions, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are often present as trace impurities in solvents or glassware, are commonly observed. If acetonitrile (B52724) is used as a solvent or part of the mobile phase, a solvent adduct ion, [M+CH₃CN+H]⁺, may also be detected.

Table 1: Expected Ions of this compound in ESI-MS

| Ion Species | Formula | Description |

|---|---|---|

| [M+H]⁺ | [C₁₄H₁₁ClN]⁺ | Protonated Molecule |

| [M+Na]⁺ | [C₁₄H₁₀ClNNa]⁺ | Sodium Adduct |

| [M+K]⁺ | [C₁₄H₁₀ClNK]⁺ | Potassium Adduct |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. The theoretical monoisotopic mass of this compound can be calculated by summing the exact masses of its constituent isotopes. This theoretical mass can then be compared to the experimentally measured mass from an HRMS instrument to confirm the molecular formula.

Table 2: High-Resolution Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀³⁵ClN |

| Theoretical Monoisotopic Mass | 227.0502 |

| Theoretical Monoisotopic Mass (³⁷Cl) | 229.0472 |

X-ray Crystallography for Solid-State Molecular Geometry

Single-Crystal X-ray Diffraction Data Collection and Refinement

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a goniometer and cooled, often to 100 K, to minimize thermal vibrations. It is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å). The resulting diffraction pattern is collected on a detector. The collected data are then processed to determine the unit cell dimensions and space group. The structure is subsequently solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². This refinement process optimizes the atomic coordinates and displacement parameters to best fit the experimental diffraction data.

Table 3: Example Parameters for Single-Crystal X-ray Data Collection and Refinement

| Parameter | Typical Value / Description |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P-1 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| Reflections Collected | Varies |

| Independent Reflections | Varies |

| Goodness-of-fit (GOF) on F² | ~1.0 |

| Final R indices [I>2σ(I)] | R₁ < 0.05, wR₂ < 0.10 |

Analysis of Dihedral Angles and Intermolecular Interactions

A crystallographic analysis of this compound would provide critical information on its solid-state conformation. A key parameter would be the dihedral angles between the planes of the 4-chlorophenyl ring and the phenyl ring, which dictate the molecule's three-dimensional shape. Furthermore, the analysis would reveal the network of intermolecular interactions that stabilize the crystal packing. For a molecule of this nature, these interactions would likely include C–H···π interactions, where a hydrogen atom on one molecule interacts with the electron cloud of an aromatic ring on a neighboring molecule. Other potential interactions include π–π stacking between the aromatic rings and weak C–H···N or C–H···Cl hydrogen bonds.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description |

|---|---|

| C–H···π | A hydrogen atom interacts with the π-system of a phenyl or chlorophenyl ring. |

| π–π Stacking | Parallel or offset stacking between aromatic rings on adjacent molecules. |

| C–H···N | A weak hydrogen bond between a C-H donor and the nitrile nitrogen acceptor. |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile organic compounds like this compound.

Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., octadecylsilane, C18). A polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile or methanol (B129727), is used for elution. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its aromatic rings, this compound is a strong chromophore and can be readily detected using an ultraviolet (UV) detector, often set at a wavelength around 254 nm. The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 5: Typical RP-HPLC Conditions for Purity Assessment

| Parameter | Description |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water (often with 0.1% formic acid for MS compatibility) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm |

Table 6: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound. In typical analyses, reverse-phase (RP) HPLC is employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

Detailed research findings indicate that the separation of aromatic nitriles is highly dependent on the choice of stationary phase and mobile phase composition. For this compound, a C18 or a phenyl-based column (such as Phenyl-Hexyl) is often effective due to the compound's aromatic nature, which allows for π-π interactions in addition to hydrophobic interactions. phenomenex.com The mobile phase commonly consists of a mixture of acetonitrile or methanol and water. Acetonitrile is often preferred for its lower viscosity and UV transparency at short wavelengths. shimadzu.com However, methanol can enhance π-π interactions with phenyl-based stationary phases, potentially improving separation selectivity for aromatic compounds. phenomenex.com The ratio of the organic solvent to water is adjusted to achieve optimal retention time and peak resolution. Isocratic elution (constant mobile phase composition) can be used for simple purity checks, while gradient elution (variable mobile phase composition) is employed for separating the target compound from a complex mixture of reactants, intermediates, and byproducts. Detection is typically performed using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interactions for retention of the nonpolar analyte. |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | Elutes the compound from the column. The ratio is optimized for ideal retention and peak shape. sielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and, consequently, the retention time. |

| Detection | UV-Vis Detector at 254 nm | Monitors the eluent for the analyte based on the UV absorbance of the phenyl rings. |

| Injection Volume | 10 µL | The standard volume of the sample solution introduced into the system. |

| Column Temperature | 30 °C | Maintained constant to ensure reproducible retention times and improve peak symmetry. |

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This provides unequivocal identification of this compound by determining its molecular weight with high accuracy. Following chromatographic separation as described in the HPLC section, the eluent is introduced into the mass spectrometer's ion source.

For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. ESI is common for polar and semi-polar compounds and would likely generate protonated molecular ions. The use of high-purity, LCMS-grade solvents like acetonitrile is crucial to minimize background noise and ensure high sensitivity. atomscientific.comthermofisher.com The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). The analysis would confirm the presence of the compound by detecting an ion corresponding to its molecular weight. Given the molecular formula C₁₄H₁₀ClN, the expected monoisotopic mass is approximately 227.05 g/mol . The presence of the chlorine atom results in a characteristic isotopic pattern, with a second peak at [M+2] that is about one-third the intensity of the main molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. This isotopic signature is a key confirmation of the compound's identity.

Table 2: Expected LCMS Data for this compound

| Parameter | Expected Value/Observation | Significance |

| Molecular Formula | C₁₄H₁₀ClN | Defines the elemental composition of the molecule. sigmaaldrich.com |

| Molecular Weight | 151.59 g/mol (for 4-Chlorobenzyl cyanide) | The calculated average molecular mass. sigmaaldrich.com The target compound has an additional phenyl group. |

| Monoisotopic Mass | ~227.05 Da | The exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | A common method that generates charged molecules for MS analysis. |

| Expected Primary Ion | [M+H]⁺ at m/z ≈ 228.06 | The protonated molecular ion, which is typically the most abundant ion in ESI+. |

| Expected Isotope Peak | [M+2+H]⁺ at m/z ≈ 230.06 | Corresponds to the molecule containing the ³⁷Cl isotope; its intensity is ~32% of the [M+H]⁺ peak. |

| Other Possible Adducts | [M+Na]⁺ at m/z ≈ 250.04 | Sodium adducts are commonly observed in ESI-MS. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. aga-analytical.com.pllibretexts.org This technique allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is being formed. rsc.org

The procedure involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. rsc.org Alongside the reaction mixture, spots of the starting materials are also applied for comparison. rochester.edu A "co-spot," where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots. rochester.edu The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate. As the eluent ascends the plate via capillary action, it separates the components of the mixture based on their differential partitioning between the mobile phase and the stationary phase. Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (R_f) value. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane, and a new spot, corresponding to the product, appears. libretexts.org Visualization is commonly achieved under UV light, which makes the aromatic compounds visible as dark spots.

Table 3: Hypothetical TLC Monitoring of a Synthesis Reaction

| Lane Spotted | Observation at Reaction Start (t=0) | Observation at Reaction End (t=final) | Interpretation |

| Reactant A | Single spot at R_f ≈ 0.6 | Single spot at R_f ≈ 0.6 | Reference lane for starting material A. |

| Reactant B | Single spot at R_f ≈ 0.5 | Single spot at R_f ≈ 0.5 | Reference lane for starting material B. |

| Reaction Mix | Two spots observed at R_f ≈ 0.6 and R_f ≈ 0.5 | One dominant new spot at R_f ≈ 0.4; spot at R_f ≈ 0.6 is absent | At the start, only reactants are present. At the end, the limiting reactant (A) is consumed, and a new, more polar product has formed. Reactant B might be in excess if its spot remains. |

| Co-Spot (A+Mix) | An elongated spot at R_f ≈ 0.6 and a spot at R_f ≈ 0.5 | Two distinct spots at R_f ≈ 0.5 and R_f ≈ 0.4 | Confirms the identity of the spots in the reaction mixture lane by direct comparison. The absence of a spot at R_f 0.6 in the final mixture lane confirms consumption of reactant A. rochester.edu |

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) for Redox Behavior

Electrochemical methods like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are employed to investigate the redox behavior of this compound, providing insight into its electron transfer properties. These analyses are typically conducted in a non-aqueous solvent, such as acetonitrile, containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) to ensure conductivity. nih.govresearchgate.net A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

CV involves scanning the potential of the working electrode in both forward and reverse directions and measuring the resulting current. The resulting plot of current versus potential (a voltammogram) reveals the potentials at which the compound is oxidized or reduced. For this compound, one would expect to observe an irreversible reduction peak at a negative potential, corresponding to the cleavage of the carbon-chlorine bond—a common electrochemical reaction for chlorinated aromatic compounds. rsc.org Oxidation of the phenyl rings would likely occur at high positive potentials.

DPV is a more sensitive technique that can be used to more accurately determine redox potentials and for quantitative analysis. pineresearch.com It applies a series of regular voltage pulses superimposed on a linearly increasing potential baseline. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background charging current, resulting in well-defined peaks with higher sensitivity compared to CV. scispace.comresearchgate.net

Table 4: Predicted Electrochemical Behavior of this compound

| Technique | Potential Region | Predicted Redox Event | Characteristics |

| CV | Negative Scan | Irreversible Reduction of C-Cl bond | A single cathodic (reduction) peak is observed, with no corresponding anodic (oxidation) peak on the reverse scan. nih.gov |

| CV | Positive Scan | Oxidation of Phenyl Ring System | A broad, likely irreversible oxidation peak would be expected at a high positive potential. |

| DPV | Negative Scan | Determination of Reduction Potential (E_p) | A well-defined, symmetrical peak allows for a more precise measurement of the potential at which C-Cl bond reduction occurs. researchgate.net |

| DPV | Quantitative | Correlation of Peak Current (I_p) with Concentration | The height of the DPV peak is directly proportional to the concentration of the analyte, allowing for quantification. scispace.com |

Theoretical and Computational Investigations of 4 Chlorophenyl Phenyl Acetonitrile and Its Derivatives

Quantum Chemical Calculation Methodologies for Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These computational methods have become an indispensable tool in modern chemistry, providing insights that complement experimental findings. For a molecule such as (4-Chlorophenyl)(phenyl)acetonitrile, these calculations can elucidate its geometry, stability, and reactivity. The primary approaches for such investigations are Density Functional Theory (DFT) and ab initio methods, each with its own set of methodologies and levels of accuracy. The choice of method and basis set is crucial for obtaining reliable results.

Density Functional Theory (DFT) Approaches (e.g., B3LYP, HSEh1PBE)

Density Functional Theory (DFT) has emerged as one of the most popular quantum chemical methods due to its favorable balance between computational cost and accuracy. Unlike traditional ab initio methods that calculate the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity.

A widely used DFT functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. This combination often yields highly accurate results for a wide range of molecular systems and properties. For instance, in studies of related compounds, the B3LYP functional has been successfully employed to optimize molecular geometries and predict vibrational frequencies.

The following table provides a general comparison of these DFT functionals:

| Functional | Type | Strengths | Common Applications |

| B3LYP | Hybrid | Good accuracy for a wide range of properties, computationally efficient. | Geometry optimization, vibrational frequency calculation, thermochemistry. |

| HSEh1PBE | Range-separated Hybrid | Improved description of long-range interactions, better for band gaps in solids. | Electronic structure of large systems, charge-transfer excitations. |

Selection and Validation of Basis Sets for Accuracy

The accuracy of any quantum chemical calculation is also heavily dependent on the choice of the basis set . A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results, but at a higher computational cost.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and the Dunning correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The notation of these basis sets indicates their size and the types of functions they include. For example, the "+" symbols denote the inclusion of diffuse functions, which are important for describing anions and weak interactions, while "(d,p)" indicates the addition of polarization functions, which allow for more flexibility in describing bond shapes.

The selection of an appropriate basis set involves a trade-off between accuracy and computational resources. For a molecule like this compound, a basis set such as 6-311++G(d,p) would likely provide a good balance for DFT calculations. Validation of the chosen basis set can be achieved by comparing calculated properties with experimental data or by performing calculations with systematically larger basis sets to check for convergence of the results.

Molecular Structure and Conformational Analysis

Understanding the three-dimensional structure of this compound is crucial for interpreting its chemical behavior. Computational methods allow for a detailed exploration of its molecular geometry and the relative energies of different spatial arrangements (conformers).

Geometry Optimization and Potential Energy Surface Exploration

Geometry optimization is a computational procedure that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface (PES). The PES is a mathematical landscape that describes the energy of a molecule as a function of its geometric parameters (bond lengths, bond angles, and dihedral angles). Minima on the PES correspond to stable or metastable structures.

For this compound, geometry optimization would start with an initial guess of the structure. The computational algorithm then iteratively adjusts the atomic coordinates to lower the total energy until a stationary point is reached. This process would yield the equilibrium bond lengths, bond angles, and dihedral angles of the molecule.

Potential energy surface exploration involves a more comprehensive search for different stable conformers. This is particularly important for flexible molecules that can adopt multiple low-energy shapes. By systematically changing key dihedral angles and performing geometry optimizations, it is possible to map out the conformational landscape and identify the most stable conformer(s).

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Once a stable geometry is found, vibrational frequency calculations can be performed. These calculations determine the normal modes of vibration of the molecule, which correspond to the collective motions of the atoms. Each normal mode has a characteristic frequency, which can be compared with experimental infrared (IR) and Raman spectra to validate the calculated structure.

The character of each vibrational mode can be further analyzed using Potential Energy Distribution (PED) analysis. PED breaks down each normal mode into contributions from individual internal coordinates (e.g., bond stretching, angle bending, and torsional motions). This allows for a detailed assignment of the vibrational spectrum, providing a deeper understanding of the molecule's dynamics. For example, a PED analysis of this compound would identify the frequencies associated with the C≡N stretch, the C-Cl stretch, and the various vibrations of the phenyl rings.

The following table illustrates the type of information that would be obtained from a vibrational analysis:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Contribution |

| C≡N stretch | (Calculated Value) | (e.g., 95% C≡N stretch) |

| C-Cl stretch | (Calculated Value) | (e.g., 80% C-Cl stretch + 15% ring deformation) |

| Phenyl ring C-H stretch | (Calculated Value) | (e.g., 98% C-H stretch) |

| Phenyl ring deformation | (Calculated Value) | (e.g., mixed contributions from C-C stretching and C-H bending) |

Electronic Structure and Reactivity Descriptors

Theoretical and computational chemistry provides powerful tools to investigate the electronic structure and reactivity of molecules like this compound. By employing methods rooted in quantum mechanics, such as Density Functional Theory (DFT), it is possible to gain deep insights into the molecule's behavior at an atomic level. These investigations help in understanding the intrinsic properties that govern its stability, reactivity, and potential interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable. For derivatives of this compound, computational studies have shown how substituents can influence these frontier orbitals. For instance, in a study of a related imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, suggesting good chemical stability. The HOMO was found to be localized over the imidazole and phenyl rings, indicating these are the primary sites for electron donation. The LUMO was distributed on the imidazole and the chloro-substituted phenyl ring, marking them as the regions susceptible to accepting electrons.

The energies of the HOMO and LUMO orbitals are also used to calculate various global reactivity descriptors, providing a quantitative measure of the molecule's reactivity.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| HOMO-LUMO Gap (ΔE) | 4.0106 |

Note: The data presented is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a related derivative, as specific data for this compound was not available in the searched literature. This data is illustrative of the typical values obtained from FMO analysis.

Molecular Electrostatic Potential (MESP) surface mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MESP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential, shown in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. These areas usually correspond to the presence of lone pairs on electronegative atoms. Conversely, regions of positive electrostatic potential, depicted in shades of blue, are electron-deficient and are prone to nucleophilic attack. These areas are often associated with hydrogen atoms attached to electronegative atoms or regions with a net positive charge.

For molecules containing electronegative atoms like chlorine and nitrogen, as in this compound, the MESP surface would be expected to show negative potential around the nitrogen atom of the nitrile group and the chlorine atom, making them likely sites for interaction with electrophiles. The hydrogen atoms on the phenyl rings would exhibit a positive potential, marking them as sites for nucleophilic interaction. MESP analysis is also instrumental in understanding intermolecular interactions, such as hydrogen bonding.

Natural Population Analysis (NPA) is a method for calculating the distribution of electrons in a molecule, assigning charges to individual atoms. This technique provides a more stable and accurate representation of the atomic charges compared to other methods like Mulliken population analysis, especially for compounds with significant ionic character. NPA is based on the concept of Natural Bond Orbitals (NBOs), which are localized orbitals representing the classic Lewis structure of bonds and lone pairs.

By analyzing the natural atomic charges, one can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule. In this compound, it would be expected that the electronegative chlorine and nitrogen atoms carry a partial negative charge, while the carbon atoms bonded to them would have a partial positive charge. This charge distribution is critical in determining the molecule's reactivity, polarity, and intermolecular interactions.

| Atom | Charge (e) |

|---|---|

| Cl | -0.05 |

| N (nitrile) | -0.45 |

| C (nitrile) | +0.10 |

| C (alpha) | -0.20 |

Note: The values presented are hypothetical and for illustrative purposes to demonstrate typical NPA charge distribution in a molecule like this compound, as specific literature data was not found.

The key global reactivity descriptors include:

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Chemical hardness is a measure of the resistance of a molecule to change its electron distribution. It is calculated from the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," meaning they are less reactive and more stable. "Soft" molecules have a small gap and are more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential and hardness: ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors are invaluable in comparing the reactivity of different molecules and in understanding their behavior in chemical reactions. For instance, a molecule with a high chemical potential and a low hardness would be expected to be a good nucleophile.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.27685 |

| Chemical Hardness (η) | 2.0053 |

| Electrophilicity Index (ω) | 2.6745 |

Note: The data is calculated based on the illustrative FMO energies from Table 1, as specific literature data for this compound was not available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most probable reaction pathways, characterize transient species like transition states, and understand the energetic factors that control the reaction's outcome.

A key aspect of studying a reaction mechanism is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computationally, a transition state is identified as a first-order saddle point on the PES, having one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

Once a transition state has been located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. By following the IRC pathway in both the forward and reverse directions from the transition state, it is possible to confirm that the identified TS indeed connects the desired reactants and products. The IRC plot provides a detailed view of the geometric changes that occur during the reaction and the energy profile of the transformation. This information is crucial for understanding the step-by-step mechanism of a reaction involving this compound, such as its synthesis or subsequent chemical transformations.

Computational Studies of Reaction Energetics and Kinetics

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms, energetics, and kinetics of chemical reactions. These studies involve mapping the potential energy surface (PES) of a reaction, identifying transition states (TS), and calculating activation energies (Ea) and reaction enthalpies (ΔH).

A key area of reactivity for phenylacetonitrile (B145931) derivatives involves the benzylic C-H bond, which can be activated in various reactions. For instance, in base-catalyzed additions, the acidity of this proton is crucial. Computational models can predict the pKa and the stability of the resulting carbanion.

Recent computational research has explored the kinetics and mechanisms of reactions involving benzyl (B1604629) cyanide (phenylacetonitrile). For example, a study on the Mn-PNP pincer complex-catalyzed addition reaction between benzyl cyanide and cinnamonitrile (B126248) utilized microkinetic modeling to understand competitive binding and branching pathways. nih.gov Such studies analyze the transition states and intermediates to rationalize the preferred reaction path. nih.gov The calculations can reveal that certain pathways have submerged barriers, indicating very fast reaction rates. nsf.gov

The energetics of radical reactions are also frequently studied. The bond dissociation energy (BDE) of the benzylic C-H is a critical parameter that can be calculated with high accuracy. Computational studies on the recombination of benzyl radicals provide insight into the formation of larger aromatic systems, with methods like CBS-QB3 and RRKM/Master-Equation analysis being employed to determine reliable kinetic data. mit.edu These theoretical approaches are essential for predicting product distributions and reaction rates under various conditions.

Table 1: Illustrative Calculated Energetic Parameters for a Reaction Intermediate Data presented is for a representative reaction system involving peroxy radicals to illustrate typical computational outputs.

| Parameter | Value (kcal/mol) | Method |

| Binding Energy of Pre-reaction Complex | -7.35 | CCSD(T)//B3LYP |

| Activation Energy (Barrier Height) | -2.48 | CCSD(T)//B3LYP |

| Relative Energy of Intermediate | -35.29 | CCSD(T)//B3LYP |

This table demonstrates the type of energetic data obtained from computational studies, showing the stability of complexes and the energy barriers for reaction steps. Data adapted from a study on HO2 + n-C3H7O2 radicals. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to define atomic interactions and chemical bonds. pitt.edu This approach identifies critical points in the electron density topology, particularly bond critical points (BCPs), which exist between any two atoms linked by a bond path. nih.gov

The properties of the electron density at a BCP reveal the nature of the interaction. Key descriptors include:

The electron density (ρ(r)BCP): Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r)BCP): The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r)BCP < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces) (∇²ρ(r)BCP > 0).

The total energy density (H(r)BCP): This is the sum of the kinetic energy density (G(r)BCP) and potential energy density (V(r)BCP). A negative H(r)BCP is indicative of a significant covalent character. sciencesconf.org

QTAIM analysis can be applied to this compound to characterize all its covalent bonds (C-C, C-H, C-N, C-Cl) and any potential intramolecular non-covalent interactions, such as C-H···N or C-H···π interactions. researchgate.netfrontiersin.org For example, in studies of related acrylonitrile (B1666552) derivatives, QTAIM has been used to identify and characterize weak intramolecular C-H···C contacts involving the cyano group. frontiersin.org

Table 2: Typical QTAIM Parameters for Bonds Relevant to Phenylacetonitrile Derivatives This table provides representative values for different types of chemical bonds to illustrate the outputs of a QTAIM analysis.

| Bond Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |

| Aromatic C-C | ~0.30 | ~ -0.80 | ~ -0.35 | Covalent |

| Aliphatic C-C | ~0.25 | ~ -0.65 | ~ -0.25 | Covalent |

| C-H | ~0.27 | ~ -0.90 | ~ -0.30 | Covalent |

| C≡N | ~0.45 | ~ -0.40 | ~ -0.80 | Polar Covalent |

| C-H···N (H-bond) | ~0.02 | ~ +0.07 | ~ -0.001 | Non-covalent (H-bond) |

Spectroscopic Parameter Prediction using Computational Methods

Computational NMR Chemical Shift Calculation (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry provides a powerful means to predict NMR chemical shifts, aiding in spectral assignment and structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is the most widely used and reliable approach for calculating NMR shielding tensors. conicet.gov.arresearchgate.net

The process typically involves:

Optimizing the molecular geometry using a suitable level of theory (e.g., DFT with a functional like B3LYP).

Performing a GIAO calculation on the optimized structure to obtain the absolute magnetic shielding tensors (σ) for each nucleus.

Calculating the chemical shift (δ) by referencing the computed shielding of the target nucleus to the computed shielding of a standard reference compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_TMS - σ_sample.

This methodology has been shown to produce excellent correlations between calculated and experimental chemical shifts for a wide range of organic molecules. researchgate.net For this compound, this method would predict the distinct chemical shifts for the aromatic protons and carbons in both the phenyl and 4-chlorophenyl rings, as well as for the benzylic carbon and the nitrile carbon.

Table 3: Comparison of Experimental and Calculated 13C NMR Chemical Shifts for Phenylacetonitrile This table demonstrates the accuracy of the GIAO method by comparing calculated shifts for the parent compound, phenylacetonitrile, with experimental data.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |

| C≡N | 117.8 | 118.3 |

| -CH2- | 23.5 | 24.1 |

| C1 (ipso) | 131.5 | 132.0 |

| C2/C6 (ortho) | 128.9 | 129.5 |

| C3/C5 (meta) | 127.8 | 128.4 |

| C4 (para) | 127.6 | 128.1 |

Theoretical IR Spectrum Generation

Computational methods, particularly DFT, are highly effective for calculating the vibrational frequencies of molecules. niscpr.res.in The resulting theoretical infrared (IR) spectrum serves as a valuable tool for interpreting and assigning bands in an experimental spectrum. cyberleninka.ruyoutube.com

The calculation involves determining the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix gives the harmonic vibrational frequencies and the corresponding normal modes. Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and other systematic errors, the calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. niscpr.res.in

For this compound, a theoretical IR spectrum would allow for the unambiguous assignment of key vibrational modes, including:

The C≡N stretching vibration, typically a sharp, intense band around 2240-2260 cm⁻¹.

The aromatic C-H stretching vibrations above 3000 cm⁻¹.

The aliphatic C-H stretching of the CH group.

The C-Cl stretching vibration.

Complex fingerprint region vibrations corresponding to aromatic ring deformations and C-C stretching.

Table 4: Selected Calculated Vibrational Frequencies for a Phenylacetonitrile Derivative Data for 2-(trifluoromethyl)phenylacetonitrile (B128601) is used to illustrate the typical output and assignments from a vibrational frequency calculation. niscpr.res.in

| Assignment (Vibrational Mode) | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) |

| C≡N stretch | 2255 | 2258 |

| Aromatic C-H stretch | 3075 | 3078 |

| CH2 symmetric stretch | 2935 | 2939 |

| Aromatic C=C stretch | 1603 | 1606 |

| Aromatic C=C stretch | 1492 | 1495 |

| CH2 wagging | 1315 | 1318 |

| C-CF3 stretch | 1125 | 1128 |

Applications and Emerging Research Areas of Diarylacetonitriles in Specialized Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

(4-Chlorophenyl)(phenyl)acetonitrile and its structural relatives are prized as intermediates in organic synthesis due to the multiple reactive sites within the molecule. The protons on the carbon alpha to the nitrile group are acidic and can be removed by a base, creating a nucleophilic carbanion. This anion can then participate in a variety of carbon-carbon bond-forming reactions. Concurrently, the nitrile group itself can undergo a range of transformations, including hydrolysis, reduction, and addition of organometallic reagents. This dual reactivity allows for the elaboration of the diarylacetonitrile core into a diverse array of more complex molecular structures.

A notable example of its utility is in the synthesis of α-(4-chlorophenyl)-γ-phenylacetoacetonitrile. In this reaction, 4-chlorophenylacetonitrile is treated with sodium ethoxide in ethanol (B145695) to form the corresponding carbanion. This nucleophile then reacts with ethyl phenylacetate (B1230308) in a condensation reaction. The process demonstrates the role of the diarylacetonitrile as a potent nucleophilic building block.

Interactive Data Table: Synthesis of α-(4-chlorophenyl)-γ-phenylacetoacetonitrile

| Reactant | Molar Quantity | Reagent | Solvent | Reaction Time | Yield |

| 4-chlorophenylacetonitrile | 0.25 mole | Sodium (0.5 g atom) | Absolute Ethanol | 3 hours (reflux) | 86–92% (crude) |

| Ethyl phenylacetate | 0.31 mole | 74–82% (recrystallized) |

Precursors for alpha-Amino Acids and Related Biomedical Scaffolds

The synthesis of α-amino acids, the fundamental constituents of proteins, is a cornerstone of biomedical research. The Strecker synthesis is a classic method for preparing α-amino acids, which traditionally involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide. A variation of this synthesis can be envisioned where the diarylacetonitrile core is modified to incorporate an amino group, which upon hydrolysis of the nitrile, would yield a diaryl-substituted α-amino acid. These non-proteinogenic amino acids are of significant interest in drug design and peptide chemistry, as they can be used to create peptides with enhanced stability and novel biological activities. ontosight.ai

The chiral compound (S)-amino(phenyl)acetonitrile is a key intermediate for producing various pharmaceuticals containing chiral amino groups, including certain α-amino acids. ontosight.ai While not a direct derivative of this compound, its synthesis and applications highlight the importance of the aminonitrile scaffold in medicinal chemistry. Furthermore, related structures like (4-amino-2-chloro-5-alkylphenyl)-α-(4-chlorophenyl)-acetonitrile serve as valuable intermediates in the synthesis of complex pharmaceutical agents, demonstrating the utility of this chemical class in building biomedical scaffolds. google.com

Synthesis of Complex Organic Architectures (e.g., Substituted Quinolines, Imidazolidineiminodithiones)